(E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
説明
BenchChem offers high-quality (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 3-carbamoyl-2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-2-28-20(27)24-10-9-13-15(11-24)29-19(17(13)18(22)26)23-16(25)8-7-12-5-3-4-6-14(12)21/h3-8H,2,9-11H2,1H3,(H2,22,26)(H,23,25)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJVRSNLWPNPKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a derivative of thieno[2,3-c]pyridine, a class of compounds known for their diverse biological activities, including antitumor and antiangiogenic properties. This article reviews the biological activity of this specific compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thieno[2,3-c]pyridine core : Known for its role in various pharmacological activities.
- Acrylamide moiety : Implicated in interactions with biological targets.
- Chlorophenyl group : Enhances lipophilicity and potential interactions with cellular targets.
Antitumor Activity
Research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit significant antitumor effects. For instance, studies have shown that compounds with similar structures can inhibit cancer cell growth effectively. In particular:
- IC50 Values : Compounds derived from thieno[2,3-c]pyridine have shown IC50 values ranging from 1.1 μM to 440 nM against various cancer cell lines including HeLa and MDA-MB-231 cells. The presence of specific substituents at the 6-position enhances antiproliferative activity significantly .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1a | HeLa | 1.1 |
| 1b | MDA-MB-231 | 2.8 |
| 2e | MDA-MB-468 | 25 |
The mechanism of action for these compounds often involves:
- Inhibition of Tubulin Polymerization : Many thieno[2,3-c]pyridine derivatives act by binding to the colchicine site on tubulin, disrupting microtubule dynamics necessary for cell division .
- Targeting VEGFR-2 : Some derivatives are designed as inhibitors of the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in angiogenesis. Molecular docking studies suggest strong binding affinity to VEGFR-2 .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of a series of thieno[2,3-c]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines. The most promising compound exhibited significant growth inhibition with minimal toxicity to non-tumorigenic cells .
- Cholinesterase Inhibition : Another study highlighted the potential of thieno[2,3-c]pyridine derivatives as acetylcholinesterase inhibitors, which may have implications in neurodegenerative diseases like Alzheimer’s .
科学的研究の応用
Medicinal Chemistry
The compound's thieno[2,3-c]pyridine scaffold is recognized for its diverse biological activities, making it a candidate for drug development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds within the thieno[2,3-c]pyridine class may exhibit anticancer properties. The specific substitution patterns on the compound can enhance its ability to inhibit tumor growth by targeting cancer cell signaling pathways. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by modulating the activity of protein kinases involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are crucial for developing treatments for chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could be beneficial in managing conditions such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Characterization
The synthesis of (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions starting from simpler thieno[2,3-c]pyridine derivatives. The general synthetic route can be outlined as follows:
- Formation of the Thieno[2,3-c]pyridine Core : This involves cyclization reactions that create the core structure.
- Substitution Reactions : Specific functional groups are introduced through nucleophilic substitutions to achieve the desired biological activity.
- Final Modifications : The addition of carbamoyl and acrylamido groups is performed to enhance solubility and biological interaction.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
In Vitro Studies
In vitro assays are essential for assessing the biological activity of (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. These studies typically evaluate:
- Cytotoxicity : Determining the compound's effect on various cancer cell lines.
- Mechanism of Action : Investigating how the compound interacts with specific molecular targets.
In Vivo Studies
Animal models are used to evaluate the therapeutic efficacy and safety profile of the compound. These studies help in understanding pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects) .
Q & A
Q. What are the common synthetic routes for preparing (E)-ethyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Construction of the thieno[2,3-c]pyridine core via cyclization reactions.
- Introduction of the acrylamido group using coupling reagents like EDCI or HOBt.
- Functionalization with carbamoyl and chlorophenyl groups via nucleophilic substitution or condensation reactions. Key reagents include sulfonyl chlorides for sulfonamide formation and carbamates for carbamoyl group installation .
- Purification via column chromatography and recrystallization to ensure high yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry, particularly the (E)-configuration of the acrylamido group .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) by detecting trace impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z [M+H]⁺) .
Q. What are the recommended storage conditions to maintain compound stability?
- Store in airtight, light-resistant containers at –20°C.
- Avoid exposure to moisture and extreme pH conditions, as hydrolysis of the ester or carbamoyl groups may occur .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the synthesis of this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acrylamido coupling) to minimize side reactions .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic functionalization .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Single-crystal X-ray diffraction determines bond angles, dihedral angles, and confirms the (E)-configuration of the acrylamido moiety.
- Challenges include obtaining high-quality crystals; slow vapor diffusion with solvents like dichloromethane/hexane is recommended .
- Refinement software (e.g., SHELXTL) analyzes data to resolve disorder in flexible regions (e.g., the ethyl carboxylate group) .
Q. What strategies mitigate discrepancies in biological activity data across different assays?
- Assay Validation : Use positive controls (e.g., known kinase inhibitors) to confirm assay reliability .
- Dose-Response Curves : Generate IC₅₀ values in triplicate to assess reproducibility.
- Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify non-specific interactions .
- Adjust buffer conditions (pH, ionic strength) to mimic physiological environments .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Molecular Dynamics Simulations : Analyze binding modes to target proteins (e.g., kinases) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate solubility, logP, and CYP450 metabolism risks .
- Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Methodological Challenges and Contradictions
Q. How should researchers address conflicting data on the compound’s stability under varying conditions?
- Conduct accelerated stability studies:
- Expose the compound to light (ICH Q1B guidelines), humidity (40°C/75% RH), and oxidative stress (H₂O₂).
- Monitor degradation via HPLC and identify degradation products using LC-MS .
- Adjust formulation (e.g., lyophilization for hygroscopic samples) based on results .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Cellular Target Engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
- Gene Knockout/CRISPR : Silence putative targets to observe loss of compound efficacy .
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins) in animal models .
Applications in Drug Discovery
Q. What in vitro assays are recommended for initial pharmacological screening?
- Kinase Inhibition : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Synthesize analogs with variations in:
- Chlorophenyl group : Replace with fluorophenyl or methoxyphenyl to modulate lipophilicity .
- Carbamoyl moiety : Substitute with ureas or thioureas to enhance hydrogen bonding .
- Test analogs in dose-response assays to correlate structural changes with activity .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
